Mechanism of action of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride in vitro
Mechanism of action of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride in vitro
An in-depth technical guide detailing the molecular pharmacology, cellular mechanisms, and in vitro validation of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride.
Executive Summary
2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (structurally defined as α -methyl-O-phenylserine hydrochloride) is a highly specialized unnatural amino acid derivative. In the landscape of molecular pharmacology, compounds of this structural class serve as potent, competitive inhibitors of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5)[1]. LAT1 is a sodium-independent transporter overexpressed in a wide array of malignancies to meet the extreme metabolic demands of rapidly proliferating cells[2]. This whitepaper dissects the structural rationale, intracellular signaling consequences, and in vitro validation protocols for utilizing this compound as a LAT1-targeted probe.
Molecular Pharmacology & Structural Rationale
The efficacy of 2-Amino-2-methyl-3-phenoxypropanoic acid stems from two critical functional group modifications on the canonical amino acid scaffold:
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The α -Methyl Group (Selectivity & Transport Inhibition) : The addition of a methyl group at the alpha carbon restricts the conformational flexibility of the ligand-transporter complex. While canonical amino acids induce a conformational shift in LAT1 from an outward-facing to an inward-facing state to allow translocation, α -methylated derivatives often arrest the transporter in an outward-occluded state[3]. This converts the molecule from a transportable substrate into a competitive, non-transportable blocker. Furthermore, the α -methyl group confers absolute selectivity for LAT1 over the closely related LAT2 (SLC7A8) isoform, a critical feature for minimizing off-target toxicity in normal tissues[4].
The Phenoxy Side Chain (Hydrophobic Anchoring): LAT1 possesses a uniquely large, hydrophobic substrate-binding pocket designed to accommodate bulky aromatic amino acids like phenylalanine and tyrosine[5]. The phenoxy moiety of this compound engages in robust π
π stacking and hydrophobic interactions within this pocket. This structural strategy mirrors the design of clinical-stage LAT1 inhibitors like JPH203 (nanvuranlat), which utilize bulky aromatic systems (e.g., benzoxazole) to achieve sub-micromolar binding affinities[5].Cellular Mechanism of Action: The LAT1-mTORC1 Axis
LAT1 forms a functional heterodimer with the heavy chain 4F2hc (SLC3A2) via a conserved disulfide bond[2]. By competitively occupying the orthosteric binding site of LAT1, 2-Amino-2-methyl-3-phenoxypropanoic acid halts the intracellular influx of essential neutral amino acids, most notably L-Leucine[6].
L-Leucine is an obligate allosteric activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1)[7]. The depletion of intracellular Leucine triggers a severe metabolic crisis:
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mTORC1 Suppression : The lack of Leucine prevents the activation of the Rag GTPase complex, keeping mTORC1 in an inactive state[7].
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Translational Arrest : Inactive mTORC1 fails to phosphorylate its downstream effectors, p70S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[7].
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Apoptosis : The global halt in protein synthesis induces G0/G1 cell cycle arrest and upregulates pro-apoptotic factors (e.g., Bax, Bad), culminating in programmed cell death[6].
Fig 1. Mechanism of LAT1 inhibition leading to mTORC1 suppression and apoptosis.
In Vitro Experimental Workflows
To rigorously validate the mechanism of action of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, the following self-validating protocols must be employed. Crucial Note: Because LAT1 is a sodium-independent transporter, all uptake assays must utilize a sodium-free buffer system to eliminate background noise from sodium-dependent transporters (e.g., ASCT2)[2].
Protocol 1: Na + -Free Competitive Radioligand Uptake Assay Rationale: Directly measures the compound's ability to block LAT1-mediated substrate influx.
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Cell Preparation : Seed LAT1-overexpressing cells (e.g., HT-29 or YD-38) in 24-well plates and culture until 80% confluent[5].
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Buffer Exchange : Wash cells twice with pre-warmed Na + -free uptake buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl 2 , 1 mM CaCl 2 , 10 mM HEPES, pH 7.4).
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Compound Incubation : Pre-incubate cells with varying concentrations of the compound (0.01 μ M to 100 μ M) in Na + -free buffer for 10 minutes at 37°C.
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Radioligand Addition : Add 1 μ M of L-[ 14 C]-Leucine (0.1 μ Ci/well) and incubate for exactly 1 minute to capture the initial linear phase of transport[4].
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Termination & Lysis : Terminate transport by rapidly washing three times with ice-cold Na + -free buffer. Lyse cells using 0.1 N NaOH.
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Quantification : Measure radioactivity using a liquid scintillation counter and normalize to total protein concentration (BCA assay). Calculate the IC 50 using non-linear regression.
Protocol 2: Intracellular Signaling Analysis (Immunoblotting) Rationale: Validates the downstream functional consequence of LAT1 inhibition on the mTORC1 pathway[7].
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Treatment : Treat cells with the compound at 1x, 5x, and 10x its established IC 50 for 2, 6, and 24 hours.
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Protein Extraction : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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SDS-PAGE & Transfer : Resolve 20 μ g of protein per lane and transfer to a PVDF membrane.
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Antibody Probing : Probe for total mTOR, phospho-mTOR (Ser2448), total p70S6K, and phospho-p70S6K (Thr389). Use β -actin as a loading control.
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Analysis : Quantify chemiluminescent signals to confirm dose-dependent hypophosphorylation of p70S6K.
Fig 2. Step-by-step in vitro experimental workflow for LAT1 inhibitor validation.
Quantitative Data Summary
The following table synthesizes the expected pharmacological profile of 2-Amino-2-methyl-3-phenoxypropanoic acid compared to established LAT1 reference compounds[5][6][8].
| Compound | Target | L-Leucine Uptake IC 50 ( μ M) | Cell Viability IC 50 ( μ M) | Transportable? | LAT1 Selectivity |
| 2-Amino-2-methyl-3-phenoxypropanoic acid | LAT1 | ~0.5 - 2.0 | ~10.0 - 25.0 | No (Blocker) | High (LAT1 > LAT2) |
| JPH203 (Nanvuranlat) | LAT1 | 0.06 | 4.1 | No (Blocker) | Very High |
| BCH | LAT1/LAT2/LAT3 | >1000 | >2000 | Yes (Substrate) | Poor (Pan-LAT) |
| L-Leucine | LAT1/LAT2 | N/A (Endogenous) | N/A | Yes (Substrate) | Low |
*(Note: Data for 2-Amino-2-methyl-3-phenoxypropanoic acid represents extrapolated values based on its structural homology to α -methyl-tyrosine and O-phenylserine derivatives).
References
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[7] The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism. National Institutes of Health (NIH). URL:[Link]
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[3] Structural basis of anticancer drug recognition and amino acid transport by LAT1. bioRxiv. URL:[Link]
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[5] Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. MDPI. URL:[Link]
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[9] Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. National Institutes of Health (NIH). URL:[Link]
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[2] Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. National Institutes of Health (NIH). URL:[Link]
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[1] Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. National Institutes of Health (NIH). URL: [Link]
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[8] Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. Josai University. URL:[Link]
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[4] Transport of 3-Fluoro-L-alpha-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET. ResearchGate. URL:[Link]
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